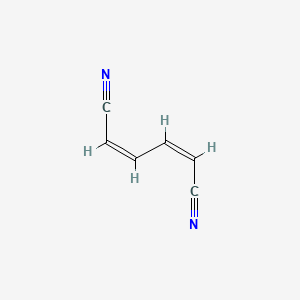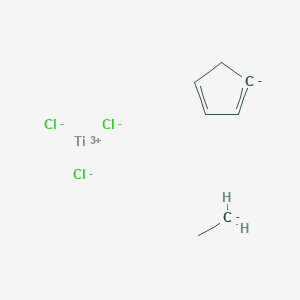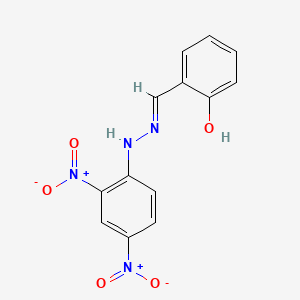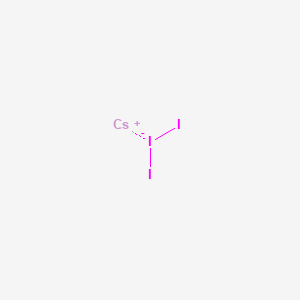
LUTETIUM TELLURIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium Telluride is a chemical compound with the formula Lu₂Te₃. It is a crystalline solid or powder that is generally available in various forms such as ingots, lumps, powders, and sputtering targets . This compound is part of the rare earth tellurides and is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium Telluride can be synthesized through various methods. One common approach involves the direct reaction of lutetium and tellurium elements at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation:
2Lu+3Te→Lu2Te3
Industrial Production Methods
Industrial production of this compound often involves high-temperature solid-state reactions. The elements are mixed in stoichiometric ratios and heated in a controlled environment to produce the desired compound. The resulting product is then purified and processed into different forms depending on the application requirements .
Chemical Reactions Analysis
Types of Reactions
Lutetium Telluride undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of oxides.
Reduction: Can be reduced back to elemental lutetium and tellurium under specific conditions.
Substitution: Reacts with halogens to form lutetium halides and tellurium halides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Halogen gases like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Lutetium oxide (Lu₂O₃) and tellurium dioxide (TeO₂).
Reduction: Elemental lutetium and tellurium.
Substitution: Lutetium halides (e.g., LuCl₃) and tellurium halides (e.g., TeCl₄).
Scientific Research Applications
Lutetium Telluride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other rare earth tellurides and as a material for studying solid-state reactions.
Biology: Investigated for potential use in biomedical imaging and as a contrast agent due to its unique electronic properties.
Medicine: Explored for use in targeted radiotherapy, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of semiconductors, thermoelectric materials, and other advanced electronic devices
Mechanism of Action
The mechanism of action of Lutetium Telluride in various applications is primarily based on its electronic and structural properties. In biomedical applications, it can act as a contrast agent by interacting with specific molecular targets, enhancing imaging techniques. In electronic applications, its unique band structure and conductivity properties make it suitable for use in semiconductors and thermoelectric devices .
Comparison with Similar Compounds
Similar Compounds
- Samarium Telluride (SmTe)
- Yttrium Telluride (YTe)
- Praseodymium Telluride (PrTe)
- Lanthanum Telluride (LaTe)
- Neodymium Telluride (NdTe)
Uniqueness
Lutetium Telluride stands out due to its higher density and stability compared to other rare earth tellurides. Its unique electronic properties make it particularly valuable in advanced electronic and thermoelectric applications .
Properties
CAS No. |
12163-22-3 |
|---|---|
Molecular Formula |
Lu2Te3 |
Molecular Weight |
732.73 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
